molecular formula C23H22N4O2 B2744846 (Z)-N-(1-(1-cyano-2-(isobutylamino)-2-oxoethylidene)-1H-isoindol-3-yl)-2-methylbenzamide CAS No. 900871-70-7

(Z)-N-(1-(1-cyano-2-(isobutylamino)-2-oxoethylidene)-1H-isoindol-3-yl)-2-methylbenzamide

Cat. No. B2744846
M. Wt: 386.455
InChI Key: QOQJBWWRPZRIFR-VXPUYCOJSA-N
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Description

Molecular Structure Analysis

The compound has a complex structure with multiple functional groups. The presence of the cyano group (-CN), amide group (CONH2), and benzene ring suggest that it might exhibit interesting chemical properties. The stereochemistry of the compound, indicated by the (Z) configuration, would also have a significant impact on its chemical behavior .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would all play a role .

Scientific Research Applications

Synthesis and Potential Applications

  • Synthesis and Pharmacological Activity : The synthesis of compounds structurally related to (Z)-N-(1-(1-Cyano-2-(isobutylamino)-2-oxoethylidene)-1H-isoindol-3-yl)-2-methylbenzamide demonstrates significant potential in pharmacology. These compounds, such as (E),(Z)-[6-(alkylamino)-11H-dibenz[b,e]azepin-11- ylidene]acetonitriles, have shown potent neuroleptic activity in animal tests, indicating their potential as central nervous system agents (Steiner et al., 1986).

  • Antioxidant Properties for Biomedical Applications : Aminobenzamide cysteine (ABZ Cys), a molecule with structural similarities, showcases antioxidant properties that could be leveraged in oxidative stress-related diseases. Its photophysical properties in solutions and poly-vinyl alcohol (PVA) polymer films suggest potential for biomedical applications (Raut et al., 2011).

  • Synthesis for Polyfunctional Heterocyclic Systems : Methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate, a compound with similarities to the subject molecule, has been used as a synthon for the preparation of polysubstituted heterocyclic systems like pyrroles, pyrimidines, and pyrazoles, indicating the potential of such molecules in complex organic synthesis (Pizzioli et al., 1998).

Chemodivergent and Redox-Neutral Annulations

  • C-H Activation and Annulation : Research involving compounds like N-methoxybenzamides and their annulations through Rh(iii)-catalyzed C-H activation highlights the potential of (Z)-N-(1-(1-Cyano-2-(isobutylamino)-2-oxoethylidene)-1H-isoindol-3-yl)-2-methylbenzamide in chemodivergent syntheses (Xu et al., 2018).

  • Microwave Irradiation Synthesis : The simple synthesis of (quinazolin-4-ylamino)methylphosphonates via microwave irradiation, involving compounds with similar structural motifs, suggests potential methodologies for synthesizing (Z)-N-(1-(1-Cyano-2-(isobutylamino)-2-oxoethylidene)-1H-isoindol-3-yl)-2-methylbenzamide (Luo et al., 2012).

Safety And Hazards

Without specific information, it’s difficult to assess the safety and hazards of this compound. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it has pharmaceutical potential, for example, future research might focus on optimizing its synthesis, studying its mechanism of action, or conducting clinical trials .

properties

IUPAC Name

N-[(3Z)-3-[1-cyano-2-(2-methylpropylamino)-2-oxoethylidene]isoindol-1-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2/c1-14(2)13-25-22(28)19(12-24)20-17-10-6-7-11-18(17)21(26-20)27-23(29)16-9-5-4-8-15(16)3/h4-11,14H,13H2,1-3H3,(H,25,28)(H,26,27,29)/b20-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOQJBWWRPZRIFR-VXPUYCOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NC(=C(C#N)C(=O)NCC(C)C)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)NC2=N/C(=C(/C#N)\C(=O)NCC(C)C)/C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(1-(1-cyano-2-(isobutylamino)-2-oxoethylidene)-1H-isoindol-3-yl)-2-methylbenzamide

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